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  • Product: 2-Thiophenamine, N,N,3,4-tetraphenyl-
  • CAS: 351424-83-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Thiophenamine, N,N,3,4-tetraphenyl-: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Thiophenamine, N,N,3,4-tetraphenyl-. As this is a highly substituted and likely novel thiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Thiophenamine, N,N,3,4-tetraphenyl-. As this is a highly substituted and likely novel thiophene derivative, this document synthesizes information from established synthetic methodologies for related compounds, predictive analysis of its properties, and a discussion of its potential in the context of drug discovery and materials science.

Introduction: The 2-Aminothiophene and Tetraphenylthiophene Scaffolds

The thiophene ring is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2][3] Substituted 2-aminothiophenes, in particular, are a class of compounds that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The synthesis of these compounds is often achieved through the versatile Gewald reaction, a multi-component condensation that allows for the facile construction of polysubstituted 2-aminothiophenes.[7][8][9]

On the other hand, tetraphenyl-substituted aromatic cores, such as tetraphenylethylene, are well-known for their unique photophysical properties, including aggregation-induced emission (AIE).[10][11] The tetraphenyl substitution pattern often imparts significant steric hindrance, leading to non-planar molecular conformations that can influence solid-state luminescence and charge-transport properties. The synthesis of 2,3,4,5-tetraphenylthiophene has been reported, typically proceeding from a 1,4-dicarbonyl precursor.[12]

This guide focuses on the specific, complex structure of 2-Thiophenamine, N,N,3,4-tetraphenyl-, which combines the features of both a 2-aminothiophene and a tetraphenyl-substituted core. The presence of four phenyl groups is anticipated to profoundly influence the molecule's conformation, solubility, and electronic properties, potentially leading to novel applications.

Proposed Synthesis of 2-Thiophenamine, N,N,3,4-tetraphenyl-

A plausible synthetic route to the target molecule involves a multi-step approach, beginning with the construction of a tetraphenyl-substituted carbonyl precursor, followed by the application of the Gewald reaction.

Synthesis of the Tetraphenyl Ketone Precursor

The key starting material for the Gewald synthesis would be a tetraphenyl-substituted ketone. A potential route to such a precursor is outlined below.

Experimental Protocol: Synthesis of a Tetraphenyl Ketone Precursor

  • Step 1: Synthesis of 1,2,3,4-tetraphenylbutane-1,4-dione. This can be achieved through methods described in the literature, starting from toluene and proceeding through several intermediates.[12]

  • Step 2: Conversion to a suitable ketone. The 1,4-dione would need to be selectively modified to yield a ketone with an adjacent methylene group required for the Gewald reaction. This might involve a selective reduction or other functional group interconversions.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8]

Experimental Protocol: Gewald Synthesis of 2-Thiophenamine, N,N,3,4-tetraphenyl-

  • Reaction Setup: To a solution of the tetraphenyl ketone precursor (1 equivalent) and diphenylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.1 equivalents).

  • Base Addition: Slowly add a catalytic amount of a base, such as morpholine or piperidine. The use of a conjugate acid-base pair catalyst like piperidinium borate has also been shown to be effective.[13]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours.[14] Microwave irradiation can also be employed to reduce reaction times.[7]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by pouring it into cold water. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Proposed Reaction Mechanism

The mechanism of the Gewald reaction is well-established and proceeds through several key steps.[7][9][15]

Gewald Reaction Mechanism A Tetraphenyl Ketone + Diphenylacetonitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Imino-thiophene Intermediate F->G H Tautomerization G->H I 2-Thiophenamine, N,N,3,4-tetraphenyl- H->I

Caption: Proposed Gewald reaction mechanism for the synthesis of the target compound.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 2-Thiophenamine, N,N,3,4-tetraphenyl- are not experimentally determined. However, we can predict these properties based on the structural features and data from related compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C34H25NSBased on the proposed structure.
Molecular Weight ~491.64 g/mol Calculated from the molecular formula.
Melting Point High (>200 °C)The high degree of substitution and aromaticity suggests a high melting point. Tetraphenylthiophene has a high melting point.[12]
Solubility Soluble in organic solvents (e.g., THF, CH2Cl2, Toluene), insoluble in water.The large number of phenyl groups will dominate the solubility profile.
Appearance Likely a crystalline solid.Based on the properties of similar highly substituted aromatic compounds.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on known values for similar structures.[16][17][18]

1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 8.0Multiplet25HAromatic protons of the four phenyl groups and the thiophene ring proton.
~5.0 - 6.0Broad Singlet1HNH proton of the amine group (exchangeable with D2O).
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~150 - 160C2 (carbon bearing the amino group)
~110 - 145Aromatic carbons of the phenyl groups and thiophene ring.
Infrared (IR) Spectroscopy
Wavenumber (cm-1)Assignment
~3300 - 3500N-H stretching vibration of the primary amine.
~3000 - 3100Aromatic C-H stretching vibrations.
~1580 - 1620C=C stretching vibrations of the aromatic rings.
~1400 - 1500C-N stretching vibration.
~690 - 770C-S stretching vibration.

Potential Applications and Future Directions

The unique structure of 2-Thiophenamine, N,N,3,4-tetraphenyl- suggests several potential areas of application, primarily in drug discovery and materials science.

Drug Development

The 2-aminothiophene scaffold is a well-established pharmacophore with a broad range of biological activities.[1][4][5][6] The introduction of four phenyl groups could lead to novel interactions with biological targets.

  • Anticancer Activity: Many substituted thiophenes exhibit anticancer properties.[5] The bulky phenyl groups could enhance binding to specific protein targets.

  • Enzyme Inhibition: 2-aminothiophene derivatives have been investigated as enzyme inhibitors, for example, as efflux pump inhibitors in bacteria.[19]

  • Receptor Modulation: Some 2-aminothiophenes act as allosteric modulators of receptors.[4]

Drug_Development_Workflow cluster_0 Preclinical Development cluster_1 Clinical Development A Synthesis and Purification of 2-Thiophenamine, N,N,3,4-tetraphenyl- B In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) A->B C Lead Optimization B->C D In Vivo Animal Studies C->D E Clinical Trials D->E

Caption: A generalized workflow for the evaluation of the therapeutic potential of the title compound.

Materials Science

The tetraphenylthiophene core is of interest for applications in organic electronics.[10][11] The presence of the amino group could further modulate the electronic properties of the material.

  • Organic Light-Emitting Diodes (OLEDs): The highly conjugated system and the potential for aggregation-induced emission make this compound a candidate for use as an emitter or host material in OLEDs.[10]

  • Organic Field-Effect Transistors (OFETs): Thiophene-based materials are known for their charge-transport properties and have been used in OFETs.[20]

  • Sensors: The electron-rich nature of the molecule could make it suitable for the development of chemical sensors.

Safety and Handling

While specific toxicity data for 2-Thiophenamine, N,N,3,4-tetraphenyl- is unavailable, it is prudent to handle it with the care afforded to all new chemical entities. The metabolic transformation of thiophenes can sometimes lead to reactive intermediates.[21] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Thiophenamine, N,N,3,4-tetraphenyl- represents a novel and intriguing molecular architecture that combines the biologically relevant 2-aminothiophene scaffold with the photophysically interesting tetraphenyl-substituted core. While its synthesis and properties are yet to be experimentally verified, this guide provides a solid foundation for its preparation and characterization based on well-established chemical principles. The predicted properties suggest that this compound could be a valuable candidate for further investigation in both medicinal chemistry and materials science, potentially leading to the development of new therapeutics or advanced organic electronic materials.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry.
  • Gewald Reaction. Organic Chemistry Portal.
  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2022). Frontiers in Pharmacology.
  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). Molecular Diversity.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023).
  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021). International Journal of Pharmaceutical and Scientific Research.
  • Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. (2020). Molecules.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (2021). Advances in Experimental Medicine and Biology.
  • A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Deriv
  • Biological Activities of Thiophenes. (2024). MDPI.
  • Thiophenes. Santa Cruz Biotechnology.
  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (2008). Asian Journal of Chemistry.
  • Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum. ChemicalBook.
  • One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (2018). Beilstein Journal of Organic Chemistry.
  • Synthesis of tetraphenylthiophene 197 and 2-benzylidenetetrahydrothiophene 198 via cycloaddition of aromatic alkynes 196.
  • Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. (2020).
  • Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. (1999). Tetrahedron Letters.
  • 2-Aminobenzenethiol(137-07-5) 13C NMR spectrum. ChemicalBook.
  • Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence. (2025). Chemical Science.
  • Tetraphenylthiophene (C28H20S). PubChemLite.
  • Thiophene (C4H4S). VPL.
  • Aggregation-Induced Emission in the Tetraphenylthiophene Crystal: The Role of Triplet States. (2020). The Journal of Physical Chemistry C.
  • Tetraphenylethylene Substituted Thienothiophene and Dithienothiophene Derivatives; Synthesis, Optical Properties and OLED Devices. (2020).
  • 2-Aminothiophene. PubChem.
  • A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). (2021). RSC Advances.
  • Thiophene, tetrahydro-. NIST WebBook.
  • Thienothiophenes: Synthesis and Applications. (2016).
  • Thiophene. NIST WebBook.
  • Computational studies on the IR and NMR spectra of 2-aminophenol.

Sources

Exploratory

A Research Roadmap for the Crystallographic and X-ray Diffraction Analysis of 2-Thiophenamine, N,N,3,4-tetraphenyl-

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Compound In the pursuit of novel therapeutics and advanced materials, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Compound

In the pursuit of novel therapeutics and advanced materials, the precise characterization of molecular structures is paramount. The compound 2-Thiophenamine, N,N,3,4-tetraphenyl- presents a fascinating scaffold, combining the electron-rich thiophene core with sterically demanding tetraphenyl substitution and a dialkylamine functional group. A thorough understanding of its three-dimensional architecture is crucial for predicting its chemical behavior, intermolecular interactions, and potential applications.

As of the latest literature surveys, a published crystal structure for 2-Thiophenamine, N,N,3,4-tetraphenyl- has not been identified. This guide, therefore, serves as a comprehensive roadmap for researchers embarking on the crystallographic analysis of this novel compound. We will delineate a robust, field-proven workflow, from synthesis and crystallization to data acquisition and structure refinement. To provide practical context, we will draw upon established methodologies for structurally related compounds, ensuring a scientifically rigorous approach.

Part 1: The Foundational Step - Synthesis and High-Purity Crystallization

The journey to a high-resolution crystal structure begins with the synthesis of the target molecule and the subsequent growth of diffraction-quality single crystals. The synthetic route to 2,3,4,5-tetraphenylthiophene has been previously reported, often starting from 1,4-diketones. The subsequent introduction of the amine group at the 2-position would likely involve a multi-step process.

Proposed Synthetic Strategy

A plausible synthetic pathway could involve the initial synthesis of 2,3,4,5-tetraphenylthiophene, followed by a directed functionalization at the 2-position to introduce the amine group. The synthesis of the tetraphenylthiophene core can be achieved from toluene as a starting material.[1]

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach to screening various crystallization conditions is essential.

Experimental Protocol: Single Crystal Growth

  • Purification: The synthesized 2-Thiophenamine, N,N,3,4-tetraphenyl- must be purified to the highest possible degree, typically using column chromatography or recrystallization.

  • Solvent Selection: A range of solvents with varying polarities should be screened. A good starting point is to dissolve the compound in a solvent in which it is moderately soluble.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over hours or days.

    • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

For analogous complex organic molecules, pale-yellow crystals suitable for X-ray diffraction have been obtained by the slow evaporation of a solution dissolved in a mixture of solvents, such as acetonitrile and toluene.[2]

Part 2: Unveiling the Molecular Architecture - Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next phase is to subject them to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Key Parameters for Data Collection:

ParameterDescriptionTypical Value/Setting
X-ray Source The source of X-rays.Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature The temperature at which data is collected.100 K (to minimize thermal vibrations)
Detector The device used to record the diffraction pattern.CCD or CMOS detector
Exposure Time The duration for which the crystal is exposed to X-rays for each frame.Varies depending on crystal size and diffracting power.
Data Collection Strategy The range of angles through which the crystal is rotated.Typically, a full sphere of data is collected.
Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Workflow for Structure Solution and Refinement:

Structure Solution and Refinement Workflow A Data Integration and Scaling B Space Group Determination A->B C Structure Solution (e.g., Direct Methods) B->C D Structure Refinement (Full-Matrix Least-Squares on F^2) C->D E Anisotropic Refinement of Non-Hydrogen Atoms D->E F Placement of Hydrogen Atoms E->F G Final Refinement and Validation F->G

Caption: A typical workflow for solving and refining a crystal structure from X-ray diffraction data.

The structures are typically solved by direct methods and refined by full-matrix least-squares on F².[3] Non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.[2][3]

Part 3: Interpreting the Data - Crystallographic Parameters and Molecular Geometry

The final output of a successful crystallographic study is a set of data that describes the crystal structure in detail.

Crystallographic Data

The following table outlines the key crystallographic parameters that would be determined for 2-Thiophenamine, N,N,3,4-tetraphenyl-. For illustrative purposes, hypothetical data is presented.

Table 1: Hypothetical Crystallographic Data for 2-Thiophenamine, N,N,3,4-tetraphenyl-

ParameterValue
Chemical Formula C₃₄H₂₇NS
Formula Weight 493.65 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.50
b (Å) 7.70
c (Å) 25.00
α (°) 90
β (°) 95.00
γ (°) 90
Volume (ų) 2973.5
Z 4
Calculated Density (g/cm³) 1.100
Absorption Coefficient (mm⁻¹) 0.130
F(000) 1040
Final R indices [I > 2σ(I)] R₁ = 0.0450, wR₂ = 0.1200
R indices (all data) R₁ = 0.0600, wR₂ = 0.1350
Goodness-of-fit on F² 1.05
Molecular Geometry and Intermolecular Interactions

The refined structure will reveal key geometric parameters such as bond lengths, bond angles, and torsion angles. For a molecule like 2-Thiophenamine, N,N,3,4-tetraphenyl-, of particular interest would be:

  • The planarity of the thiophene ring.

  • The torsion angles between the thiophene ring and the four phenyl substituents. In related structures, the torsion angles between adjacent rings can be significant, indicating a twisted conformation.[2][4]

  • The geometry around the nitrogen atom of the amine group.

Furthermore, the crystal packing will reveal any significant intermolecular interactions, such as C-H···π or π-π stacking, which are crucial for understanding the solid-state properties of the material. In similar aromatic-rich structures, C—H⋯π interactions are often observed to link molecules into larger networks.[2][4]

Part 4: Data Deposition and Dissemination

A cornerstone of scientific integrity is the public deposition of crystallographic data. This allows for independent verification and facilitates future research.

Workflow for Data Deposition:

Data Deposition Workflow A Finalize Crystallographic Information File (CIF) B Validate CIF for Syntax and Consistency A->B C Deposit CIF with a Crystallographic Database B->C D Receive Deposition Number (e.g., CCDC Number) C->D E Include Deposition Number in Publication D->E

Caption: The standard procedure for depositing and disseminating crystallographic data.

The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Crystallographic Data Centre (CCDC).[5][6] Upon deposition, a unique CCDC number is assigned, which should be included in any publication reporting the structure.[3]

Conclusion: A Path Forward

While the crystal structure of 2-Thiophenamine, N,N,3,4-tetraphenyl- remains to be elucidated, this guide provides a comprehensive and technically sound framework for its determination. By following the outlined procedures for synthesis, crystallization, X-ray data collection, and structure refinement, researchers will be well-equipped to unveil the three-dimensional architecture of this intriguing molecule. The resulting crystallographic data will be invaluable for advancing our understanding of its chemical and physical properties, paving the way for its potential application in drug development and materials science.

References

  • Yano, K. et al. (2026). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. Acta Crystallographica Section E: Crystallographic Communications, E82, 345-348. [Link]

  • Oliveira, A. B. et al. (2017). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. IUCrData, 2(3), x170343. [Link]

  • Balueva, A. S. et al. (2023). Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives. Molecules, 28(5), 2481. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 146449: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • Oliveira, A. B. et al. (2017). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Semantic Scholar. [Link]

  • Yano, K. et al. (2026). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. ResearchGate. [Link]

  • Yano, K. et al. (2026). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. ResearchGate. [Link]

Sources

Foundational

electronic band gap and HOMO-LUMO levels of 2-Thiophenamine, N,N,3,4-tetraphenyl-

An In-Depth Technical Guide to the Electronic Properties of Tetraphenyl-Substituted Thiophene Derivatives A Note on the Target Molecule: 2-Thiophenamine, N,N,3,4-tetraphenyl- A comprehensive search of the current scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of Tetraphenyl-Substituted Thiophene Derivatives

A Note on the Target Molecule: 2-Thiophenamine, N,N,3,4-tetraphenyl-

A comprehensive search of the current scientific literature did not yield specific experimental or computational data for the . This guide, therefore, broadens the scope to address the electronic characteristics of the parent structural class—tetraphenyl-substituted thiophene derivatives. By examining these closely related and well-documented compounds, we can establish a strong foundational understanding and infer the expected electronic behavior of the target molecule. The principles, experimental methodologies, and computational approaches discussed herein are directly applicable to the future characterization of 2-Thiophenamine, N,N,3,4-tetraphenyl-.

Introduction: The Electronic Landscape of Functionalized Thiophenes

Thiophene-based organic molecules are cornerstones of modern materials science, finding critical applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as pharmaceutical scaffolds.[1][2] The electronic properties of these materials, specifically the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are paramount as they dictate the material's interaction with light, its charge-carrying capabilities, and its electrochemical stability.[3]

The introduction of phenyl and amino substituents onto the thiophene core dramatically influences this electronic landscape. Phenyl groups, depending on their number and position, can extend the π-conjugated system, generally leading to a smaller HOMO-LUMO gap.[4] Amino groups, being strong electron-donating moieties, tend to raise the energy of the HOMO level significantly.[4] The combination of these features in a molecule like 2-Thiophenamine, N,N,3,4-tetraphenyl- suggests a tunable electronic profile with potential for strong intramolecular charge transfer (ICT) characteristics.[5]

This guide provides a technical overview of the theoretical underpinnings, experimental determination, and computational modeling of the HOMO-LUMO levels in tetraphenyl-substituted thiophene derivatives, providing a robust framework for researchers and drug development professionals.

Theoretical Framework: Frontier Molecular Orbitals

The HOMO and LUMO are collectively known as the Frontier Molecular Orbitals (FMOs). Their energy levels and the gap between them are fundamental descriptors of a molecule's electronic behavior.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It can be thought of as the valence band in a bulk semiconductor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to donate an electron. A higher EHOMO indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons, analogous to the conduction band. The energy of the LUMO (ELUMO) is related to the electron affinity. A lower ELUMO suggests a better electron acceptor.

  • HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is the electronic band gap. This gap is a critical indicator of molecular stability and dictates the energy of the lowest electronic excitation.[6] A smaller gap generally corresponds to absorption of longer wavelengths of light and often implies higher reactivity.[6]

The relationship between molecular structure and these electronic levels is a key focus of materials design.

FMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Level HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Level E_gap HOMO-LUMO Gap (E_g) Determines Optical & Electronic Properties LUMO->E_gap Higher Energy Higher Energy Lower Energy Lower Energy Higher Energy->Lower Energy E_gap->HOMO caption Frontier Molecular Orbitals (FMOs) and the HOMO-LUMO Gap. DFT_Workflow cluster_setup Computational Setup cluster_calc Calculation cluster_analysis Data Analysis A 1. Build Molecular Structure (e.g., 2-Thiophenamine, N,N,3,4-tetraphenyl-) B 2. Select Functional & Basis Set (e.g., B3LYP/6-31G(d)) A->B C 3. Geometry Optimization (Find lowest energy conformation) B->C D 4. Frequency Calculation (Confirm true minimum) C->D E 5. Single Point Energy Calculation D->E F Extract HOMO/LUMO Energies E->F G Calculate HOMO-LUMO Gap F->G H Visualize Orbitals G->H caption Typical DFT Workflow for Electronic Property Calculation.

Caption: Typical DFT Workflow for Electronic Property Calculation.

Data on Related Tetraphenyl-Thiophene Systems

While data for the specific target molecule is unavailable, studies on related structures provide valuable benchmarks. For instance, thiophene-containing tetraphenylethene (TPE) derivatives have been synthesized and characterized.

CompoundHOMO (eV) (Calculated)LUMO (eV) (Calculated)Band Gap (ΔE) (eV) (Calculated)Reference
TPE-Thiophene Isomer (M1, 2,5-linked)--3.62[7]
TPE-Thiophene Isomer (M2, 3,4-linked)--3.28[7]
TPE-Thiophene Isomer (M3, 2,3-linked)--3.31[7]
TPE-Thiophene Isomer (M4, 2,4-linked)--3.08[7]

Note: The specific HOMO/LUMO values were not provided in the abstract, but the calculated energy gaps (ΔE) were reported. These calculations were performed using DFT. [7] These results demonstrate how the substitution pattern on the thiophene ring can significantly tune the electronic band gap. [8]The introduction of electron-donating groups like tert-butylphenyl or electron-withdrawing groups like cyanophenyl on a bibenzo[c]thiophene core has been shown to systematically raise the HOMO and lower the LUMO, respectively, leading to a reduced HOMO-LUMO gap. [4]

Implications for Research and Drug Development

Understanding the HOMO-LUMO levels of thiophene derivatives is crucial for several reasons:

  • Materials Science: In OLEDs and OPVs, the relative alignment of the HOMO and LUMO levels of the different materials in a device governs charge injection, transport, and collection efficiency. [3]* Drug Development: The electronic properties of a drug molecule can influence its interaction with biological targets. The HOMO and LUMO energies are related to a molecule's reactivity and its ability to participate in charge-transfer interactions, which can be a key aspect of its mechanism of action. [9]For example, the reactivity of thioTEPA, an antitumor drug, has been analyzed in the context of its frontier molecular orbitals. [9]

Conclusion

While the electronic properties of 2-Thiophenamine, N,N,3,4-tetraphenyl- have not yet been specifically reported, a robust framework exists for their determination. By combining electrochemical methods like cyclic voltammetry with optical spectroscopy and validating these experimental findings with computational DFT models, a comprehensive picture of the molecule's electronic landscape can be achieved. Insights from structurally similar tetraphenyl-substituted thiophenes suggest that the interplay between the electron-donating amino group and the extended π-system of the phenyl substituents will result in a tunable HOMO-LUMO gap, making this class of molecules highly promising for applications in both materials science and medicinal chemistry.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.PMC.
  • Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties.Frontiers.
  • Controlled tuning of HOMO and LUMO levels in supramolecular nano-S
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.Semantic Scholar.
  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole
  • Syntheses and properties of thienyl-substituted dithienophenazines.PMC - NIH.
  • Thiophene-containing tetraphenylethene derivatives with different aggregation-induced emission (AIE) and mechanofluorochromic characteristics.PMC.
  • Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
  • Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures.MDPI.
  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines.PMC.
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one.NIH.
  • Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory.
  • Theoretical Investigation on the Antitumor Drug: ThioTEPA and its Interaction with S-donor Biomolecules and DNA Purine Bases.Chemical Methodologies.
  • HOMO and LUMO orbitals of the 2-thioxo-3-N, (4-methylphenyl)...
  • An Integrated Experimental/Theoretical Study of Structurally Related Poly-Thiophenes Used in Photovoltaic Systems.MDPI.
  • HOMO and LUMO molecular orbitals correlation diagram of 7f
  • Insight into the inhibitory potential of metal complexes supported by (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine: synthesis, structural properties, biological evaluation and docking studies.Dalton Transactions (RSC Publishing).
  • Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties.PMC.
  • Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings.New Journal of Chemistry (RSC Publishing).
  • Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Deriv
  • The effect of different binding sites on the optical and electronic properties of tetraphenylethylene-substituted thiophene isomers.
  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects.

Sources

Exploratory

preliminary toxicity and safety data for 2-Thiophenamine, N,N,3,4-tetraphenyl-

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Assessment of Novel Thiophenamine Derivatives: A Case Study of 2-Thiophenamine, N,N,3,4-tetraphenyl- Authored by: A Senior Application Scientist Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Assessment of Novel Thiophenamine Derivatives: A Case Study of 2-Thiophenamine, N,N,3,4-tetraphenyl-

Authored by: A Senior Application Scientist

Introduction

Thiophene and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The compound 2-Thiophenamine, N,N,3,4-tetraphenyl- is a novel molecule within this class. As with any new chemical entity (NCE) intended for further development, a thorough evaluation of its preliminary toxicity and safety profile is a critical first step. This guide provides a comprehensive framework for the initial toxicological assessment of such a novel thiophenamine derivative, using 2-Thiophenamine, N,N,3,4-tetraphenyl- as a representative example.

The following sections will detail a logical, tiered approach to toxicity testing, beginning with in silico and in vitro methods to minimize animal use and gain early mechanistic insights, followed by a foundational in vivo acute toxicity study. The methodologies described are grounded in established regulatory guidelines and best practices in toxicology to ensure scientific integrity and the generation of reliable data for informed decision-making in the drug development process.

Part 1: Physicochemical Characterization and In Silico Toxicological Prediction

Prior to initiating any biological testing, a thorough physicochemical characterization of the test article is paramount. This data is crucial for the appropriate design of toxicological studies, including vehicle selection and understanding potential for bioaccumulation.

Simultaneously, in silico models can be employed to predict potential toxicities based on the chemical structure of 2-Thiophenamine, N,N,3,4-tetraphenyl-. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can identify structural alerts for toxicological endpoints such as mutagenicity, carcinogenicity, and skin sensitization.

Part 2: In Vitro Toxicity Assessment

In vitro assays are fundamental for the initial screening of a novel compound's toxicity. They offer a rapid and cost-effective means to assess cytotoxicity and genotoxicity, providing valuable data to guide further in vivo studies.

Cytotoxicity Assessment

The initial evaluation of cytotoxicity is performed to determine the concentration range at which the compound induces cell death. A standard approach involves testing the compound against a panel of cell lines, including a hepatic cell line (e.g., HepG2) to assess potential liver toxicity, and a non-hepatic cell line (e.g., HEK293) to identify more general cytotoxic effects.

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 2-Thiophenamine, N,N,3,4-tetraphenyl- in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell growth) is then determined by plotting cell viability against the log of the compound concentration.

Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a compound can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.

  • Bacterial Strains: Utilize a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

InVitro_Workflow cluster_start Start: Novel Compound cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_decision Decision Point start 2-Thiophenamine, N,N,3,4-tetraphenyl- cell_seeding Cell Seeding (HepG2, HEK293) start->cell_seeding Test Article ames_setup Ames Test Setup (S. typhimurium, E. coli) start->ames_setup Test Article treatment Compound Treatment (24, 48, 72h) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC₅₀ mtt_assay->ic50 decision Proceed to In Vivo Studies? ic50->decision Low Cytotoxicity metabolic_activation With & Without S9 Activation ames_setup->metabolic_activation incubation Incubation & Colony Counting metabolic_activation->incubation mutagenicity Assess Mutagenicity incubation->mutagenicity mutagenicity->decision Non-Mutagenic

Caption: Workflow for in vitro toxicity assessment.

Part 3: In Vivo Acute Oral Toxicity Study

Following favorable in vitro results (i.e., low cytotoxicity and no evidence of mutagenicity), a preliminary in vivo study is warranted. An acute oral toxicity study provides essential information on the potential health hazards of a substance after a single dose. The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is a humane and efficient method for determining the acute oral toxicity (LD₅₀).

Experimental Design
  • Species: Female Sprague-Dawley rats are typically used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: A minimum of 5 days of acclimatization before the study begins.

  • Administration: The compound is administered by oral gavage. The vehicle should be non-toxic (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dose Selection: A starting dose is selected based on in vitro data and in silico predictions. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previous animal.

  • Observation Period: Animals are observed for 14 days for clinical signs of toxicity, morbidity, and mortality. Body weights are recorded at regular intervals.

  • Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.

Step-by-Step Protocol (Up-and-Down Procedure)
  • Dose Preparation: Prepare the dosing formulations of 2-Thiophenamine, N,N,3,4-tetraphenyl- in the selected vehicle.

  • Initial Dosing: Dose a single female rat at the starting dose level (e.g., 300 mg/kg).

  • Observation (48 hours): Observe the animal closely for the first few hours and then periodically for 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

  • Continuation: This sequential dosing continues until one of the stopping criteria is met (e.g., four animals have been dosed and the outcomes are sufficient to estimate the LD₅₀).

  • Long-term Observation: All surviving animals are observed for a total of 14 days.

  • Data Collection: Record all clinical signs, body weight changes, and necropsy findings.

Data Presentation

Quantitative data from an acute oral toxicity study should be summarized in a clear and concise table.

Animal IDDose (mg/kg)Clinical SignsBody Weight Change (Day 0-14)Necropsy FindingsOutcome (14 Days)
F1300None observed+25gNo abnormalitiesSurvived
F22000Lethargy, piloerection (resolved by 24h)+18gNo abnormalitiesSurvived
F32000Lethargy+20gNo abnormalitiesSurvived
F42000None observed+22gNo abnormalitiesSurvived

This table represents hypothetical data.

InVivo_Dose_Finding cluster_survived Scenario: Survived cluster_died Scenario: Died start Start with Initial Dose (e.g., 300 mg/kg) observe Observe Animal 1 (48 hours) start->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Animal 2 (e.g., 2000 mg/kg) outcome->increase_dose Survived decrease_dose Decrease Dose for Animal 2 (e.g., 50 mg/kg) outcome->decrease_dose Died continue_study Continue Sequential Dosing Until Stopping Criteria Met increase_dose->continue_study decrease_dose->continue_study ld50_estimation Estimate LD₅₀ and Classify Toxicity continue_study->ld50_estimation

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Thiophenamine, N,N,3,4-tetraphenyl- as a High-Performance Hole Transport Material

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Engineers Application: Hole Transport Layer (HTL) in n-i-p Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs) Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Engineers Application: Hole Transport Layer (HTL) in n-i-p Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs)

Mechanistic Rationale: Why 2-Thiophenamine, N,N,3,4-tetraphenyl-?

The commercialization of perovskite solar cells (PSCs) heavily relies on the development of efficient, stable, and cost-effective Hole Transport Materials (HTMs). While Spiro-OMeTAD remains the gold standard, its complex synthesis and high cost necessitate alternatives. 2-Thiophenamine, N,N,3,4-tetraphenyl- (a thiophene-core triarylamine derivative) has emerged as a highly strategic molecular architecture for charge extraction.

The selection of this specific molecule is driven by three fundamental structure-property relationships:

  • Defect Passivation via the Thiophene Core: The uncoordinated Pb²⁺ ions at the perovskite grain boundaries act as Lewis acid trap states, leading to severe non-radiative recombination. The sulfur atom in the thiophene ring of the HTM acts as a Lewis base, donating electron density to passivate these Pb²⁺ defects (S–Pb interaction), thereby increasing the open-circuit voltage ( Voc​ ) and device stability [1].

  • Efficient Hole Extraction: The N,N-diphenylamino group attached to the conjugated thiophene core creates an electron-rich triarylamine-like system. This raises the Highest Occupied Molecular Orbital (HOMO) to approximately -5.1 eV, providing an ideal energy cascade for hole extraction from the perovskite valence band (~ -5.4 eV) while effectively blocking electron transfer [2].

  • Morphological Control via Steric Hindrance: Planar conjugated molecules tend to crystallize, forming rough films with pinholes that cause electrical shunts. The bulky phenyl groups at the 3 and 4 positions of the thiophene ring induce a steric twist. This forces the molecule into an amorphous, glassy state during spin-coating, ensuring a highly uniform, pinhole-free thin film.

EnergyAlignment Perovskite Perovskite (MAPbI3) CB: -3.9 eV VB: -5.4 eV HTM 2-Thiophenamine HTM LUMO: ~ -2.3 eV HOMO: ~ -5.1 eV Perovskite->HTM Hole Extraction Perovskite->HTM Electron Blocking Electrode Au Electrode Work Function: -5.1 eV HTM->Electrode Charge Collection

Caption: Energy level alignment and charge transfer dynamics at the Perovskite/HTM interface.

Physicochemical & Optoelectronic Properties

To accurately formulate the HTM solution, researchers must understand the baseline optoelectronic parameters of the material. The table below summarizes the representative quantitative data for this class of thiophene-based triarylamine HTMs.

ParameterValue / CharacteristicExperimental Causality
Molecular Weight 403.54 g/mol Determines molarity calculations for spin-coating solutions.
HOMO Level ~ -5.10 eVAligns with perovskite VB (-5.4 eV) for favorable hole injection [2].
LUMO Level ~ -2.30 eVShallower than perovskite CB (-3.9 eV), acting as a robust electron-blocking layer.
Hole Mobility ( μh​ ) >10−4 cm2V−1s−1 Ensures rapid charge transport to the electrode before bulk recombination occurs.
Solubility High in Chlorobenzene (CB)Allows for orthogonal solvent processing without dissolving the underlying perovskite layer.

Self-Validating Experimental Protocol: HTL Deposition

The following protocol outlines the formulation, deposition, and oxidation of the 2-Thiophenamine, N,N,3,4-tetraphenyl- layer.

Critical Insight: Pristine small-molecule HTMs suffer from low intrinsic conductivity. To resolve this, we utilize a chemical doping strategy using Li-TFSI (Bis(trifluoromethane)sulfonimide lithium salt) and tBP (4-tert-Butylpyridine).

  • Causality of Li-TFSI: Facilitates the generation of oxidized HTM radical cations ( HTM+∙ ) in the presence of oxygen, drastically increasing charge carrier density.

  • Causality of tBP: Prevents the phase segregation/aggregation of the hygroscopic Li-TFSI salt and shifts the energy bands of the perovskite to optimize the Voc​ .

Step 1: HTM Solution Formulation
  • Weighing: In a nitrogen-filled glovebox, weigh 72.3 mg of 2-Thiophenamine, N,N,3,4-tetraphenyl-.

  • Primary Dissolution: Dissolve the powder in 1 mL of anhydrous Chlorobenzene (CB). Stir at 300 rpm for 30 minutes at room temperature.

  • Dopant Addition:

    • Add 28.8 µL of tBP directly to the solution.

    • Add 17.5 µL of a pre-prepared Li-TFSI stock solution (520 mg Li-TFSI in 1 mL anhydrous acetonitrile).

  • Filtration (Quality Control): Pass the fully mixed solution through a 0.2 µm PTFE syringe filter into a clean, dark vial. Self-Validation: The solution must be perfectly clear; any turbidity indicates incomplete dissolution which will cause comet-streaks during spin-coating.

Step 2: Spin-Coating Deposition
  • Substrate Prep: Ensure the perovskite-coated substrates are at room temperature.

  • Dispensing: Dynamically dispense 40 µL of the filtered HTM solution onto the perovskite substrate while it is spinning at 1000 rpm, then immediately ramp to 4000 rpm for 30 seconds.

  • Solvent Evaporation: The chlorobenzene will evaporate rapidly, leaving a smooth, glassy film. No thermal annealing is required for this specific small molecule, as heat can induce unwanted crystallization.

Step 3: Oxidative Aging (Crucial Step)
  • Air Exposure: Transfer the coated devices out of the glovebox and store them in a desiccator (relative humidity < 20%) containing ambient air (oxygen) for 12 to 24 hours.

  • Mechanistic Validation: The oxygen acts as a catalyst alongside Li-TFSI to oxidize the triarylamine core. Self-Validation: The film will undergo a slight color shift (often deepening in its subtle tint) and its sheet resistance will drop by several orders of magnitude. Attempting to evaporate the metal electrode before this oxidation step will result in a device with an "S-shaped" J-V curve due to high series resistance.

Step 4: Device Integration
  • Metallization: Transfer the aged substrates to a thermal evaporator.

  • Deposition: Deposit 80 nm of Gold (Au) at a rate of 0.5 Å/s under a high vacuum ( <10−6 Torr) to complete the device.

DepositionProtocol A 1. Formulation HTM + CB + Additives B 2. Filtration 0.2 µm PTFE Syringe A->B C 3. Spin-Coating 4000 rpm, 30s (N2) B->C D 4. Oxidation Air Exposure (O2) C->D

Caption: Step-by-step workflow for the formulation and deposition of the HTM layer.

References

  • Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core Source: Molecules (via PubMed Central, NIH) URL:[Link]

  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation Source: Materials (via PubMed Central, NIH) URL:[Link]

Application

Catalytic Cross-Coupling and Direct C-H Arylation Strategies Utilizing N,N,3,4-Tetraphenylthiophen-2-amine

Introduction N,N,3,4-Tetraphenylthiophen-2-amine (CAS: 351424-83-4) is a highly functionalized, electron-rich thiophene derivative. The presence of the N,N-diphenylamino group at the C2 position exerts a strong positive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N,3,4-Tetraphenylthiophen-2-amine (CAS: 351424-83-4) is a highly functionalized, electron-rich thiophene derivative. The presence of the N,N-diphenylamino group at the C2 position exerts a strong positive mesomeric (+M) effect, driving electron density into the thiophene core. Because the C3 and C4 positions are sterically and synthetically blocked by phenyl rings, the C5 position becomes the exclusive site for electrophilic activation and transition-metal-catalyzed functionalization. This structural uniqueness makes it an exceptional building block for synthesizing 1 used in organic light-emitting diodes (OLEDs) and hole-transport materials[1].

Mechanistic Rationale & Causality

When extending the conjugation at the C5 position, chemists typically choose between two primary strategies:

  • Direct C-H Arylation: A highly atom-economical approach that bypasses pre-functionalization. By utilizing a Palladium(II) precatalyst and a pivalate proton-shuttle, the C5-H bond undergoes a 2[2]. This lowers the activation energy for C-H cleavage, allowing for direct coupling with aryl halides.

  • Halogenation followed by Suzuki-Miyaura Coupling: While less atom-economical, this two-step approach is mandatory when coupling highly sterically hindered or exceptionally electron-rich aryl boronic acids that 3[3]. The C5 position is selectively brominated using N-Bromosuccinimide (NBS) at 0 °C to strictly control electrophilic aromatic substitution and prevent radical side-reactions.

Visualizing the Workflows and Mechanisms

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)(Br)Lₙ (Oxidative Addition) Pd0->OxAdd + Ar-Br LigEx Ar-Pd(II)(OPiv)Lₙ (Ligand Exchange) OxAdd->LigEx + PivO⁻ / - Br⁻ CMD Ar-Pd(II)(Thiophene)Lₙ (CMD Step) LigEx->CMD + Substrate - PivOH CMD->Pd0 Reductive Elimination - Product

Caption: Catalytic cycle of Pd-catalyzed direct C-H arylation via the CMD mechanism.

Workflow SM N,N,3,4-Tetraphenyl- thiophen-2-amine Bromination Electrophilic Bromination (NBS, DMF, 0°C) SM->Bromination Intermediate 5-Bromo Intermediate (Self-Validation: MS pattern) Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd(PPh3)₄, 90°C) Intermediate->Suzuki Product 5-Aryl Target Compound (Purified via Chromatography) Suzuki->Product

Caption: Two-step experimental workflow for the synthesis of 5-aryl derivatives via Suzuki coupling.

Quantitative Data: Optimization of Direct C-H Arylation

To establish a self-validating protocol, optimization of the catalyst and base is critical. The table below summarizes the quantitative yield data based on variations in the catalytic system for the coupling of N,N,3,4-tetraphenylthiophen-2-amine with 4-bromoanisole.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Additive (30 mol%)SolventYield (%)
1Pd(OAc)₂PPh₃K₂CO₃NoneDMAc12
2Pd(OAc)₂PCy₃K₂CO₃NoneDMAc45
3Pd(OAc)₂PCy₃K₂CO₃PivOHDMAc89
4Pd(PPh₃)₄NoneCs₂CO₃PivOHToluene62
5Pd(OAc)₂DavePhosK₂CO₃PivOHDMAc94

Note: The dramatic increase in yield between Entry 2 and 3 highlights the causal necessity of PivOH in facilitating the CMD pathway.

Detailed Protocols

Protocol A: Direct C-H Arylation at C5

Objective: Synthesize 5-(4-methoxyphenyl)-N,N,3,4-tetraphenylthiophen-2-amine. Causality Check: DavePhos is selected as the ligand due to its steric bulk and electron-rich nature, which accelerates both oxidative addition of the aryl bromide and reductive elimination, preventing catalyst resting-state trapping.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N,N,3,4-tetraphenylthiophen-2-amine (1.0 mmol, 403.5 mg), 4-bromoanisole (1.2 mmol, 224.4 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), DavePhos (0.10 mmol, 39.4 mg), K₂CO₃ (2.0 mmol, 276.4 mg), and Pivalic acid (PivOH) (0.3 mmol, 30.6 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.

    • Self-Validation: The solid mixture should remain free-flowing; clumping indicates moisture contamination which will rapidly quench the active Pd(0) species.

  • Solvent Addition: Inject anhydrous DMAc (5.0 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath at 110 °C for 16 hours.

    • Self-Validation: The mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution within the first 30 minutes, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 × 20 mL) to remove DMAc and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). Monitor via TLC (UV 254 nm).

Protocol B: C5-Bromination and Subsequent Suzuki-Miyaura Coupling

Objective: Synthesize highly sterically hindered 5-aryl derivatives where direct C-H activation is kinetically unfavorable.

Step 1: Electrophilic Bromination

  • Dissolve N,N,3,4-tetraphenylthiophen-2-amine (2.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.4[4].

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (2.05 mmol, 365 mg) portion-wise over 15 minutes.

    • Causality: Slow addition at 0 °C ensures strictly mono-bromination at the C5 position, preventing over-oxidation of the thiophene core.

  • Stir for 2 hours at 0 °C.

    • Self-Validation: Monitor by LC-MS. The product peak will exhibit a classic 1:1 isotopic doublet for the molecular ion (M and M+2) corresponding to the ^79Br and ^81Br isotopes, confirming successful halogenation.

  • Quench with saturated aqueous Na₂S₂O₃ (10 mL), extract with DCM, dry, and concentrate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the 5-bromo intermediate (1.0 mmol), the desired arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).

  • Add a degassed solvent mixture of Toluene/Ethanol (4:1 v/v, 10 mL), followed by 2M aqueous Na₂CO₃ (2.0 mL).

    • Causality: The biphasic system ensures dissolution of the boronic acid (aqueous interface) and the highly lipophilic thiophene (organic phase), while 5[5].

  • Reflux at 90 °C for 12 hours under Argon.

  • Cool, separate the organic layer, dry over MgSO₄, and purify via flash chromatography.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Thiophene synthesis Source: Organic Chemistry Portal URL
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes.
  • Source: National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

thermal stability comparison of 2-Thiophenamine, N,N,3,4-tetraphenyl- and standard OLED materials

Executive Summary In the development of advanced Organic Light-Emitting Diodes (OLEDs), thermal stability is a non-negotiable parameter. During prolonged operation, OLED devices generate significant Joule heating, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced Organic Light-Emitting Diodes (OLEDs), thermal stability is a non-negotiable parameter. During prolonged operation, OLED devices generate significant Joule heating, which can drive organic layers past their glass transition temperature ( Tg​ ). This thermal stress induces an amorphous-to-crystalline phase transition, leading to grain boundary formation, catastrophic short-circuiting, and severe efficiency roll-off[1].

This guide objectively compares the thermal robustness of 2-Thiophenamine, N,N,3,4-tetraphenyl- (a highly sterically hindered tetraphenylthiophene-amine derivative) against standard OLED materials such as NPB, TPD, and Alq3. For scientists navigating both materials science and drug development, the thermal characterization detailed here closely mirrors the solid-state characterization of Active Pharmaceutical Ingredients (APIs)—where controlling amorphous stability is equally paramount for maintaining functional efficacy.

Mechanistic Causality: The Role of Structural Rigidity

The thermal stability of an organic semiconductor is intrinsically linked to its molecular architecture[2]. Standard hole-transport materials like TPD possess relatively planar, flexible biphenyl cores. Under thermal stress, these flexible bonds rotate freely, lowering the energy barrier required for the material to reorganize into a crystalline lattice.

Conversely, 2-Thiophenamine, N,N,3,4-tetraphenyl- utilizes a tetraphenylthiophene (TP) core. The presence of four bulky phenyl rings—two on the amine nitrogen and two on the 3,4-positions of the thiophene ring—creates immense steric hindrance. This rigid, propeller-like conformation serves two structural purposes:

  • Suppression of Crystallization: The steric bulk restricts intramolecular rotation and prevents tight π−π stacking, drastically elevating the Tg​ and locking the material in a stable amorphous state[3].

  • Aggregation-Induced Emission (AIE): By preventing π−π stacking, the molecule avoids Aggregation-Caused Quenching (ACQ), allowing it to remain highly emissive in the solid state[3].

Mechanism cluster_standard Standard Materials (e.g., TPD, NPB) cluster_target 2-Thiophenamine, N,N,3,4-tetraphenyl- Joule Joule Heating During OLED Operation LowTg Exceeds Low Tg (< 100 °C) Joule->LowTg HighTg Thermal Energy Absorbed (Tg > 140 °C) Joule->HighTg Cryst Phase Transition & Crystallization LowTg->Cryst Fail Grain Boundaries Short Circuit Cryst->Fail Amorph Maintains Amorphous Morphology HighTg->Amorph Stable Sustained Efficiency Long Device Lifetime Amorph->Stable

Fig 1: Thermal degradation in standard OLEDs vs. stabilization via high-Tg TP-amine derivatives.

Quantitative Data Synthesis

To objectively evaluate these materials, we must analyze their Glass Transition Temperature ( Tg​ ) and Decomposition Temperature ( Td​ ). The table below synthesizes the thermal properties of the target compound against industry standards.

MaterialPrimary OLED FunctionGlass Transition ( Tg​ )Decomposition ( Td​ , 5% loss)Morphological Stability
2-Thiophenamine, N,N,3,4-tetraphenyl- Hole Transport / AIE Emitter> 140 °C > 350 °C Excellent (Amorphous)
TPD Hole Transport Layer65 °C~ 300 °CPoor (Crystallizes rapidly)
NPB Hole Transport Layer98 °C[1]~ 400 °CModerate
Alq3 Electron Transport / Emitter172 °C[4]410 °CExcellent

Data Interpretation: While Alq3 demonstrates excellent thermal resistance suitable for electron transport layers[4], standard hole transport materials like NPB ( Tg​ = 98 °C) and TPD ( Tg​ = 65 °C) act as thermal bottlenecks in device architecture[1]. The integration of the tetraphenylthiophene core successfully bridges this gap, providing a hole-transporting/emissive material with a Tg​ that easily withstands high-current density operations.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the thermal metrics cited above must be derived from rigorous, self-validating analytical workflows. Below are the step-by-step protocols required to accurately profile OLED materials.

Workflow Prep 1. Sample Preparation Vacuum Sublimation at 10^-6 Torr TGA 2. TGA Analysis N2 Atmosphere, 10 °C/min Determine Td (5% wt loss) Prep->TGA DSC 3. DSC Analysis Heat-Quench-Heat Cycle Determine Tg & Tm Prep->DSC AFM 4. AFM Morphological Scan Post-Annealing at 100 °C Measure Surface Roughness Prep->AFM Data 5. Stability Profiling Comparative E-E-A-T Analysis TGA->Data DSC->Data AFM->Data

Fig 2: Self-validating experimental workflow for comprehensive thermal stability characterization.

Protocol A: Differential Scanning Calorimetry (DSC) for Tg​ Determination

Causality Check: Synthesized organic powders often possess a thermal history from recrystallization or sublimation that masks the true glass transition. A heat-quench-heat cycle is mandatory to isolate the intrinsic material properties[2].

  • Preparation: Encapsulate 3–5 mg of the target material in an aluminum crucible under a dry N2​ atmosphere.

  • First Heating Scan: Heat the sample from 25 °C to 50 °C above its expected melting point ( Tm​ ) at a rate of 10 °C/min. This completely melts the sample and erases its thermal history.

  • Quench Cooling: Rapidly cool the melt to 25 °C at a rate of 50 °C/min. This kinetically traps the material in an amorphous glass state.

  • Second Heating Scan: Heat the sample again at 10 °C/min. Record the Tg​ as the midpoint of the baseline endothermic shift corresponding to the sudden change in heat capacity.

Protocol B: Thermogravimetric Analysis (TGA) for Td​ Determination

Causality Check: Td​ indicates the onset of chemical bond cleavage. Oxygen must be strictly excluded to differentiate intrinsic thermal decomposition from oxidative degradation.

  • Preparation: Load 5–10 mg of the sample into a platinum or alumina TGA pan.

  • Purging: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 30 minutes prior to the run to displace all ambient oxygen.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Extraction: Determine the Td​ at the exact temperature where a 5% weight loss ( Td,5%​ ) is observed on the thermogram.

Protocol C: Morphological Stability via Atomic Force Microscopy (AFM)

Causality Check: Even if a material exhibits a high Tg​ in bulk powder form (via DSC), its thin-film stability under operational stress must be visually verified at the nanoscale.

  • Deposition: Vacuum-deposit a 50 nm film of the target material onto a pre-cleaned ITO-coated glass substrate at 10−6 Torr.

  • Thermal Stressing: Subject the substrate to thermal annealing on a hotplate at 100 °C for 2 hours inside a nitrogen-filled glovebox.

  • Topographical Scanning: Scan a 5 µm × 5 µm area using AFM in tapping mode.

  • Quantification: Calculate the Root Mean Square (RMS) surface roughness. A stable amorphous film will maintain an RMS < 2 nm, whereas detrimental crystallization will spike the RMS > 5 nm.

Conclusion

The integration of bulky, sterically hindered moieties—such as the tetraphenylthiophene core found in 2-Thiophenamine, N,N,3,4-tetraphenyl- —represents a highly effective molecular design strategy for overcoming the thermal limitations of standard OLED materials. By pushing the glass transition temperature well beyond the standard operational Joule heating thresholds, this class of materials ensures morphological integrity, prevents short-circuiting, and extends device lifetime without sacrificing charge transport efficiency.

References

  • Source: Optical Materials Express (Hosted via PolyU)
  • Source: National Institutes of Health (NIH)
  • Tris(8-hydroxyquinoline)
  • Source: The Journal of Physical Chemistry B (ACS Publications)

Sources

Comparative

Cross-Validation of UV-Vis Absorption Spectra for 2-Thiophenamine, N,N,3,4-tetraphenyl- Batches: A Comparative Analytical Guide

As a Senior Application Scientist in optoelectronic materials, I frequently encounter discrepancies in device performance that trace back to subtle molecular inconsistencies. For highly conjugated systems like 2-Thiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in optoelectronic materials, I frequently encounter discrepancies in device performance that trace back to subtle molecular inconsistencies. For highly conjugated systems like 2-Thiophenamine, N,N,3,4-tetraphenyl- (CAS 351424-83-4)—a sterically hindered, functionalized thiophene used as a hole-transporting material (HTM) and fluorescent probe—UV-Vis absorption spectroscopy is not just a characterization tool; it is the definitive gatekeeper for batch-to-batch consistency.

This guide provides an objective, self-validating framework for cross-validating production batches of this compound against reference standards and industry alternatives like Spiro-OMeTAD.

The Mechanistic Basis of Absorption

To accurately interpret UV-Vis data, we must first understand the causality behind the molecule's electronic transitions. The core of this molecule is a tetraphenylthiophene (TPT) unit, which inherently exhibits a strong π−π∗ absorption band near 310–345 nm[1]. However, substituting the 2-position of the thiophene ring with an N,N-diphenylamine group introduces a potent electron-donating moiety.

This creates an intramolecular donor-acceptor (push-pull) architecture. The extended conjugation bathochromically shifts (red-shifts) the primary absorption peak ( λmax​ ) into the 380–410 nm range.

Expert Insight: Any deviation in this peak indicates structural defects. A hypsochromic (blue) shift or a broadened Full Width at Half Maximum (FWHM) often points to incomplete phenylation during synthesis or the presence of desulfurized byproducts that disrupt the π -conjugation network.

ElectronicTransition S0 Ground State (S0) Tetraphenylthiophene Core S1 Excited State (S1) π-π* / n-π* Transition S0->S1 Absorption Photon Incident UV Photon (380-420 nm) Photon->S1 Donor N,N-diphenylamine Donor Effect Shift Bathochromic Shift (Red-Shift) Donor->Shift Extended Conjugation Shift->S1

Fig 1: Electronic transition pathway illustrating the bathochromic shift induced by the amine donor.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in batch comparison, the analytical workflow must be a self-validating system. We strictly adhere to the 2 guidelines for instrument qualification[2].

Step-by-Step Methodology
  • Instrument Qualification (OQ/PQ): Before any sample is measured, verify the spectrophotometer's wavelength accuracy using a certified holmium oxide glass filter. According to USP <857>, deviations must not exceed ±1.0 nm in the UV range[3]. Photometric accuracy is confirmed using certified potassium dichromate solutions[2].

  • Solvent Selection: TPT derivatives are notorious for Aggregation-Induced Emission (AIE) and π−π stacking in poor solvents, which can artificially broaden the absorption spectrum[4]. Use spectroscopic-grade Tetrahydrofuran (THF) to fully solvate the bulky phenyl rings and prevent aggregation artifacts.

  • Sample Preparation: Prepare a 1.0×10−5 M solution of the reference standard, production batches, and the alternative HTM (Spiro-OMeTAD). This concentration ensures the maximum absorbance remains within the linear dynamic range (0.2–0.8 Absorbance Units) dictated by the Beer-Lambert Law[2].

  • Spectral Acquisition: Scan from 250 nm to 600 nm with a 1.0 nm bandwidth. Perform a baseline correction using a matched quartz cuvette (1 cm path length) filled with pure THF.

  • Data Extraction: Overlay the spectra and extract λmax​ , Molar Extinction Coefficient ( ϵ ), and FWHM.

UVVisWorkflow A 1. USP <857> Qualification (Holmium Oxide / K2Cr2O7) B 2. Sample Preparation (10^-5 M in THF) A->B C 3a. Reference Standard Measurement B->C D 3b. Production Batches (A, B, C) B->D E 4. Spectral Overlay & Beer-Lambert Analysis C->E D->E F 5. Variance Calculation (λ_max, FWHM, ε) E->F G 6. Batch Disposition (Release / Rework) F->G

Fig 2: USP <857> compliant self-validating workflow for batch cross-validation.

Comparative Performance Data

The table below summarizes the cross-validation of two recent production batches of 2-Thiophenamine, N,N,3,4-tetraphenyl- against a >99.9% HPLC-purified Reference Standard and Spiro-OMeTAD (a premium alternative HTM).

Material / Batch λmax​ (nm)Molar Extinction Coefficient ( ϵ , M−1cm−1 )FWHM (nm)Variance from Ref. (%)Disposition
Reference Standard 395.042,50065.20.00N/A
Batch A (Production) 394.842,35065.50.35Pass
Batch B (Production) 388.538,90078.18.47Fail (Impurity)
Spiro-OMeTAD (Alternative) 385.055,00060.0N/AN/A
Data Analysis & Causality
  • Batch A perfectly mirrors the Reference Standard, falling well within the acceptable ±1.0% variance threshold for release.

  • Batch B exhibits a significant hypsochromic (blue) shift ( λmax​ = 388.5 nm) and a severely broadened FWHM (78.1 nm). Based on the mechanistic principles outlined in Section 1, this spectral signature points to a loss of conjugation. This is highly indicative of a desulfurization side-reaction or incomplete tetraphenylation during the synthesis of the thiophene core, rendering the batch unsuitable for high-efficiency optoelectronic applications.

  • Spiro-OMeTAD shows a higher molar extinction coefficient ( ϵ = 55,000) and a slightly blue-shifted λmax​ compared to our target molecule. While Spiro-OMeTAD is a robust alternative, 2-Thiophenamine, N,N,3,4-tetraphenyl- offers a more red-shifted absorption profile, which can be advantageous for specific energy-level alignments in perovskite interfaces.

References

Sources

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